2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one
Description
2-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one is a hybrid molecule combining a tetrahydrothienopyridine scaffold with a 4H-chromen-4-one (chromenone) moiety. The tetrahydrothienopyridine core is a well-established pharmacophore in antithrombotic agents (e.g., clopidogrel, ticlopidine), while chromenone derivatives exhibit diverse biological activities, including antibacterial, antioxidant, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-16-7-10-9-19(6-5-15(10)23-16)17(21)14-8-12(20)11-3-1-2-4-13(11)22-14/h1-4,7-8H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXBXCYFXPXVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This involves the cyclization of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the thienopyridine core.
Chlorination: The thienopyridine core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Coupling with Chromenone: The chlorinated thienopyridine is then coupled with 4H-chromen-4-one under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the thienopyridine moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thienopyridine derivative.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s chromenone moiety makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The thienopyridine moiety can interact with enzyme active sites, potentially inhibiting their activity. The chromenone moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or DNA.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
Biological Activity
The compound 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one is a derivative of both chromenone and thienopyridine structures. These classes of compounds have been extensively studied for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromenone moiety linked to a thieno[3,2-c]pyridine ring, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Anticancer Activity: Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antiplatelet Activity: Related compounds have been studied for their ability to inhibit platelet aggregation.
- Neuroprotective Effects: Some studies suggest potential neuroprotective properties.
The anticancer activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G2/M phase.
- Inhibition of Metastasis: Similar compounds have demonstrated the ability to inhibit metastasis by affecting cellular adhesion and migration.
Case Studies
- Study on Cancer Cell Lines:
A recent study evaluated the cytotoxic effects of related thienopyridine derivatives on various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.5 |
| Compound B | HT-29 | 2.0 |
| Target Compound | MCF-7 | 1.8 |
- In Vivo Studies:
Another study investigated the effects of a related compound on tumor growth in rodent models. Administration led to a significant reduction in tumor size compared to control groups .
Antiplatelet Activity
The compound's structural similarity to ticlopidine suggests potential antiplatelet effects. Ticlopidine is known for its ability to inhibit platelet aggregation and reduce thrombus formation . In vitro assays demonstrated that derivatives could significantly inhibit ADP-induced platelet aggregation.
Neuroprotective Effects
Emerging research indicates that thienopyridine derivatives may possess neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .
Q & A
Q. What are the key structural features of this compound, and how can they be validated experimentally?
The compound contains a tetrahydrothieno[3,2-c]pyridine ring fused to a chromen-4-one moiety. X-ray crystallography using programs like SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) is critical for confirming bond lengths, angles, and ring puckering. For example, the tetrahydrothienopyridine ring’s conformation can be analyzed using Cremer-Pople parameters to quantify puckering amplitudes .
Q. Which metabolic enzymes are implicated in its biotransformation, and how should this inform in vitro assays?
CYP2B6, CYP2C19, CYP2D6, and CYP3A4 are primary metabolizing enzymes . When designing hepatic microsomal stability assays, use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways. Table 1 summarizes enzyme contributions:
| CYP Isoform | Contribution (%) | Inhibitor |
|---|---|---|
| CYP2B6 | 25–30 | Ticlopidine |
| CYP3A4 | 40–45 | Ketoconazole |
Q. What synthetic strategies are reported for the chromen-4-one core?
The chromen-4-one scaffold is typically synthesized via Pechmann condensation or modified Kostanecki reactions. For example, 4-hydroxycoumarin derivatives are synthesized using malonic acid and phenol in POCl₃/ZnCl₂, followed by acylative coupling to the thienopyridine moiety .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydrothienopyridine ring improve target binding predictions?
The ring’s puckering affects ligand-receptor interactions. Use Cremer-Pople coordinates to model puckering amplitudes (q) and phases (φ) from crystallographic data. For instance, a pseudorotational analysis may reveal low-energy conformers that align with active-site geometries of targets like P2RY12 .
Q. What genetic polymorphisms influence pharmacological activity, and how can this be addressed in preclinical models?
Mechanistic genes such as ITGB3 (platelet aggregation) and P2RY12 (ADP receptor) exhibit SNPs that alter binding affinity. Use CRISPR-edited cell lines or transgenic animal models expressing human variants (e.g., P2RY12 H1/H2 haplotypes) to study structure-activity relationships under genophenotypic variability .
Q. How can computational models resolve contradictions in CYP-mediated metabolism data?
Conflicting isoform contributions (e.g., CYP2C19 vs. CYP3A4 dominance) may arise from substrate concentration or assay conditions. Employ ensemble docking with flexible active sites (e.g., Glide SP/XP) and molecular dynamics simulations to predict binding poses at varying pH and co-factor levels .
Q. What strategies optimize crystallographic refinement for twinned or low-resolution data?
For twinned crystals, use SHELXL’s TWIN/BASF commands with HKLF5 format data. For low-resolution data (<2.5 Å), apply TLS (Translation-Libration-Screw) refinement and stereochemical restraints to mitigate overfitting .
Methodological Considerations
- Data Contradiction Analysis : When metabolic stability assays conflict with computational predictions, validate using recombinantly expressed CYP isoforms and LC-MS/MS quantification of metabolites .
- Multi-Omics Integration : Combine RNA-seq (for CYP expression) with metabolomics (for pathway flux) to contextualize in vivo biotransformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
